N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
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Overview
Description
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a complex organic compound that features a brominated thiophene ring, an oxadiazole ring, and a methoxybenzamide group
Preparation Methods
The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide typically involves multiple steps:
Formation of the 5-bromothiophene-2-carboxylic acid: This can be achieved by bromination of thiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Synthesis of the oxadiazole ring: The carboxylic acid is then converted to the corresponding hydrazide, which undergoes cyclization with an appropriate reagent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Coupling with 2-methoxybenzoyl chloride: The final step involves coupling the oxadiazole intermediate with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide can undergo various chemical reactions:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different nucleophiles using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Scientific Research Applications
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide depends on its application:
In Medicinal Chemistry: It may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity.
In Materials Science: Its electronic properties allow it to participate in charge transport and light absorption processes, making it useful in organic electronic devices.
Comparison with Similar Compounds
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide can be compared with similar compounds such as:
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: This compound also features brominated thiophene rings and is used in organic electronics.
5-(4-bromophenyl)-1,3,4-oxadiazole: Similar in structure but with a phenyl ring instead of a thiophene ring, used in medicinal chemistry.
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4-dione: Another compound with brominated thiophene rings, used in photovoltaic applications.
This compound stands out due to its unique combination of functional groups, which confer distinct electronic and chemical properties.
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3S/c1-20-9-5-3-2-4-8(9)12(19)16-14-18-17-13(21-14)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGNHUHURFJSNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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